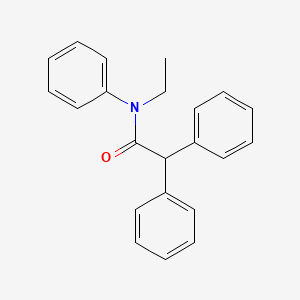![molecular formula C21H30N2O2 B6026217 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026217.png)
7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Wirkmechanismus
The mechanism of action of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has also been found to have a low binding affinity for human serum albumin, which may contribute to its favorable pharmacokinetic properties. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is its potential as a lead compound for the development of new anticancer agents. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to optimize its pharmacological properties.
Zukünftige Richtungen
For research on 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane include:
1. Determining the exact mechanism of action of the compound.
2. Optimizing its pharmacological properties through structural modifications.
3. Evaluating its efficacy and safety in animal models.
4. Investigating its potential as a therapeutic agent for other diseases such as fungal infections and bacterial infections.
5. Developing new synthetic approaches for the compound to improve its yield and purity.
6. Studying its interactions with other drugs and potential drug-drug interactions.
7. Investigating its potential as a diagnostic tool for cancer detection.
In conclusion, this compound is a promising compound with potential pharmacological properties. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. The compound has potential as a lead compound for the development of new anticancer agents and may have applications in the treatment of other diseases such as fungal infections and bacterial infections.
Synthesemethoden
The synthesis method of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane involves the reaction of cyclopropylmethylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,2-dibromoethane to form the spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane has shown potential pharmacological properties such as antitumor, antifungal, and antibacterial activities. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. Additionally, it has been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-17-3-7-19(8-4-17)25-14-20(24)23-12-10-21(16-23)9-2-11-22(15-21)13-18-5-6-18/h3-4,7-8,18H,2,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGCRZVMYVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC3(C2)CCCN(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S*,4S*)-2-(2-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6026143.png)
![7-(2-cyclohexylethyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026147.png)
![N-(4-acetylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6026153.png)
![7-(3-ethyl-1H-1,2,4-triazol-5-yl)-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6026160.png)
![1-(benzylthio)-4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6026164.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6026176.png)
![1-tert-butyl-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6026184.png)
![isopropyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B6026190.png)
![diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6026202.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6026234.png)
![2-(2,4-dichlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6026247.png)
![methyl 1-{2-hydroxy-3-[3-(1-pyrrolidinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6026260.png)